molecular formula C20H23NO B4929543 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine

1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine

Numéro de catalogue B4929543
Poids moléculaire: 293.4 g/mol
Clé InChI: MHWRFYDYSHKIOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine, also known as BMS-986168, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound is a selective and potent inhibitor of the human sodium glucose co-transporter 1 (SGLT1), which plays a crucial role in glucose absorption in the small intestine.

Mécanisme D'action

1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine inhibits the human sodium glucose co-transporter 1 (SGLT1) in the small intestine, which is responsible for the absorption of glucose from the gut lumen into the bloodstream. By inhibiting SGLT1, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine reduces glucose absorption in the small intestine, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been shown to improve glucose tolerance and reduce HbA1c levels in animal models of diabetes. In addition, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been shown to have a lower risk of hypoglycemia compared to other anti-diabetic drugs. 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has also been shown to reduce body weight and improve lipid profiles in animal models of obesity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine is its selectivity and potency as an inhibitor of SGLT1. This makes it a promising candidate for the treatment of type 2 diabetes mellitus. However, one limitation of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine is its relatively short half-life, which may limit its efficacy as a therapeutic agent.

Orientations Futures

There are several future directions for the research and development of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine. One direction is to optimize the pharmacokinetic properties of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine to improve its efficacy as a therapeutic agent. Another direction is to investigate the potential use of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine in combination with other anti-diabetic drugs to enhance its therapeutic effects. Furthermore, the potential use of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine in the treatment of other metabolic disorders, such as obesity and metabolic syndrome, should be explored. Finally, the safety and efficacy of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine in human clinical trials should be further investigated.

Méthodes De Synthèse

The synthesis of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine involves a series of chemical reactions, including the condensation of 4-biphenylcarboxaldehyde with 2,6-dimethylpiperidine, followed by the reduction of the resulting imine to form the target compound. The synthesis of 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been described in detail in a patent application by Bristol-Myers Squibb.

Applications De Recherche Scientifique

1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. As a selective inhibitor of SGLT1, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been shown to reduce glucose absorption in the small intestine, leading to a decrease in blood glucose levels. In preclinical studies, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has demonstrated efficacy in improving glucose tolerance and reducing HbA1c levels in animal models of diabetes. Furthermore, 1-(4-biphenylylcarbonyl)-2,6-dimethylpiperidine has been shown to have a lower risk of hypoglycemia compared to other anti-diabetic drugs, making it a promising candidate for the treatment of type 2 diabetes mellitus.

Propriétés

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-7-6-8-16(2)21(15)20(22)19-13-11-18(12-14-19)17-9-4-3-5-10-17/h3-5,9-16H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWRFYDYSHKIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.